molecular formula C11H9F2N3 B12237154 5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine

5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine

Cat. No.: B12237154
M. Wt: 221.21 g/mol
InChI Key: OZVHFLOQOMUJHD-UHFFFAOYSA-N
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Description

5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical structure, which includes both fluorine and methyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine typically involves the reaction of 4-fluoroaniline with 5-fluoro-6-methylpyrimidine-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, often around 100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also help in optimizing the reaction parameters and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The methyl group can also influence the compound’s hydrophobic interactions, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-5-fluoropyrimidine
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide

Uniqueness

5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine is unique due to the presence of both fluorine and methyl groups on the pyrimidine ring. This combination of substituents can significantly influence the compound’s chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H9F2N3

Molecular Weight

221.21 g/mol

IUPAC Name

5-fluoro-N-(4-fluorophenyl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C11H9F2N3/c1-7-10(13)11(15-6-14-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16)

InChI Key

OZVHFLOQOMUJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC=C(C=C2)F)F

Origin of Product

United States

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